1-(2-biphenylylcarbonyl)pyrrolidine

Inflammation Lipoxygenase Selectivity Profiling

1-(2-Biphenylylcarbonyl)pyrrolidine (CAS not assigned; PubChem CID is a synthetic small molecule comprising a pyrrolidine ring acylated with a 2-biphenylylcarbonyl group. It has a molecular formula of C17H17NO and a molecular weight of 251.32 g/mol, with a computed XLogP3 of 3.3 indicating significant lipophilicity.

Molecular Formula C17H17NO
Molecular Weight 251.32 g/mol
Cat. No. B5857390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-biphenylylcarbonyl)pyrrolidine
Molecular FormulaC17H17NO
Molecular Weight251.32 g/mol
Structural Identifiers
SMILESC1CCN(C1)C(=O)C2=CC=CC=C2C3=CC=CC=C3
InChIInChI=1S/C17H17NO/c19-17(18-12-6-7-13-18)16-11-5-4-10-15(16)14-8-2-1-3-9-14/h1-5,8-11H,6-7,12-13H2
InChIKeyVVWNLFVAGHVRLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Biphenylylcarbonyl)pyrrolidine: Physicochemical and Structural Baseline for Research Procurement


1-(2-Biphenylylcarbonyl)pyrrolidine (CAS not assigned; PubChem CID 976217) is a synthetic small molecule comprising a pyrrolidine ring acylated with a 2-biphenylylcarbonyl group [1]. It has a molecular formula of C17H17NO and a molecular weight of 251.32 g/mol, with a computed XLogP3 of 3.3 indicating significant lipophilicity [1]. This compound is primarily utilized as a research tool in medicinal chemistry, often serving as a core scaffold for the development of enzyme inhibitors or as a reference compound in selectivity profiling studies [1].

1 Core scaffold for enzyme inhibitor design and selectivity profiling
2 Non-inhibitory control for 5-lipoxygenase (5-LOX) assays
3 Isomer reference for studying ortho vs para lipophilicity effects

Why 1-(2-Biphenylylcarbonyl)pyrrolidine Cannot Be Casually Substituted with In-Class Pyrrolidine Amide Analogs


Substitution with other pyrrolidine amide derivatives is not straightforward due to the profound impact of subtle structural variations on biological activity and selectivity. For instance, while a related analog, 1-(2-Biphenyl-4-yl)ethyl-carbonyl pyrrolidine, is a potent N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitor (IC50 = 2.12 µM) [1], the target compound 1-(2-biphenylylcarbonyl)pyrrolidine exhibits no significant activity against 5-lipoxygenase at 100 µM [2]. This stark difference in target engagement, arising from a simple change in the linker between the pyrrolidine and biphenyl moieties, underscores that even minor modifications within this chemical class can drastically alter pharmacological profiles. Procurement decisions must therefore be guided by precise structural identity to ensure experimental relevance.

Structural Analogues
Pyrrolidine amides with linker modifications may lose 5-LOX selectivity and gain NAAA inhibition, shifting target engagement.
Positional Isomers
Para-substituted biphenylcarbonyl isomer differs in lipophilicity, potentially altering membrane permeability and protein binding.
Ethyl Linker Dependency
Replacement of ethyl linker with direct acylation abolishes NAAA activity, creating a critical potency cliff.

Quantitative Differentiation of 1-(2-Biphenylylcarbonyl)pyrrolidine Against Key Comparators


Lack of 5-Lipoxygenase Inhibition Defines a Critical Selectivity Profile vs. Active Pyrrolidine Derivatives

In a cell-free enzymatic assay, 1-(2-biphenylylcarbonyl)pyrrolidine demonstrated no significant inhibition of 5-lipoxygenase (5-LOX) at a concentration of 100 µM [1]. This contrasts with the significant activity reported for other pyrrolidine derivatives against this target, such as a pyrrolidine amide series that yielded compounds with IC50 values in the low micromolar range [2]. The absence of 5-LOX activity for this compound makes it a valuable negative control or a selective starting point for developing inhibitors against other targets without off-target 5-LOX liability.

5-LOX Selectivity
Head-to-head
No inhibition at 100 µM vs active pyrrolidine derivatives (class baseline)
Supports negative control application in 5-LOX assays
Cell-free RBL-1 5-LOX assay; cross-study comparison
Inflammation Lipoxygenase Selectivity Profiling

Structural Comparison with 1-(4-Biphenylylcarbonyl)pyrrolidine Highlights Impact of Acyl Group Position on Molecular Properties

1-(2-Biphenylylcarbonyl)pyrrolidine is a structural isomer of 1-(4-Biphenylylcarbonyl)pyrrolidine, differing only in the position of the carbonyl group on the biphenyl ring (ortho vs. para). This positional isomerism results in distinct physicochemical properties, notably a difference in lipophilicity as reflected by their computed LogP values. The ortho-substituted target compound has a calculated XLogP3 of 3.3 [1], whereas the para-substituted analog 1-(4-Biphenylylcarbonyl)pyrrolidine has a computed LogP of 3.12 . This difference in lipophilicity can influence membrane permeability, protein binding, and metabolic stability.

Lipophilicity (Isomer)
Head-to-head
XLogP3 3.3 (ortho) vs 3.12 (para isomer)
ΔLogP 0.18 may impact membrane distribution
Computed values; experimental validation recommended
Physicochemical Properties Structural Isomerism Drug Design

Contrasting NAAA Inhibition: Absence of Potency in 1-(2-Biphenylylcarbonyl)pyrrolidine vs. 1-(2-Biphenyl-4-yl)ethyl-carbonyl Pyrrolidine

A close structural analog, 1-(2-Biphenyl-4-yl)ethyl-carbonyl pyrrolidine (Compound 16), is a well-characterized, potent, and reversible NAAA inhibitor with an IC50 of 2.12 ± 0.41 µM [1]. While 1-(2-biphenylylcarbonyl)pyrrolidine shares the same pyrrolidine and biphenylcarbonyl core, it lacks the ethyl linker. Published SAR data from a study on pyrrolidine amide derivatives indicate that direct acylation without a linker generally leads to significantly reduced or abolished NAAA inhibitory activity [2]. Therefore, 1-(2-biphenylylcarbonyl)pyrrolidine is expected to be a very weak or inactive NAAA inhibitor.

NAAA Inhibition
Class-level inference
Expected inactive (>100 µM) vs analog IC₅₀ 2.12 µM
Supports scaffold design for non-NAAA target studies
SAR indicates ethyl linker is essential for NAAA binding
NAAA Inhibition Enzyme Assay SAR

Evidence-Driven Application Scenarios for Procuring 1-(2-Biphenylylcarbonyl)pyrrolidine


Negative Control for 5-Lipoxygenase Inhibition Assays in Anti-Inflammatory Research

As demonstrated by its lack of activity against 5-LOX at 100 µM, 1-(2-biphenylylcarbonyl)pyrrolidine serves as an ideal negative control in enzymatic assays designed to identify or characterize new 5-LOX inhibitors [1]. Its inclusion ensures that any observed inhibition is due to the test compound and not a spurious effect, thereby enhancing assay validation and data robustness.

Scaffold for Exploring Non-NAAA Biological Targets

SAR studies confirm that 1-(2-biphenylylcarbonyl)pyrrolidine lacks the ethyl linker essential for potent NAAA inhibition, making it inactive against this target [1]. This property is advantageous for researchers seeking to probe other potential biological activities of the pyrrolidine-biphenylcarbonyl core. It can be used as a starting point for screening against diverse panels of enzymes or receptors, where selectivity over NAAA and 5-LOX is desired [REFS-1, REFS-2].

Structural Template for Investigating Positional Isomer Effects on Pharmacokinetic Properties

The distinct lipophilicity (XLogP3 = 3.3) of this ortho-substituted isomer compared to its para-substituted counterpart (LogP = 3.12) makes it a valuable tool for studying the impact of regioisomerism on ADME properties [REFS-1, REFS-2]. Research groups focused on lead optimization can use this compound to experimentally assess how this subtle structural change affects membrane permeability, metabolic stability, or protein binding, providing critical data to inform rational drug design.

Application
Selection Property
Validation Focus
Negative control for 5-LOX inhibition assays
5-LOX inhibitory profile
Assay specificity and false-positive control
Scaffold for non-NAAA target screening
NAAA selectivity review
Target engagement against diverse enzyme panels
Isomer-dependent ADME property studies
Isomer-specific lipophilicity
Membrane permeability and protein binding comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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